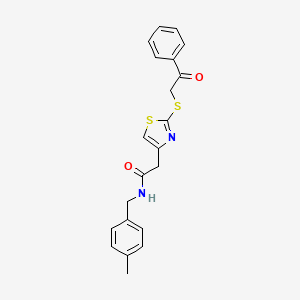

N-(4-methylbenzyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide

Description

N-(4-methylbenzyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide is a thiazole-containing acetamide derivative characterized by:

- A thiazole core substituted at the 2-position with a thioether-linked 2-oxo-2-phenylethyl group.

- An acetamide side chain attached to the thiazole’s 4-position, further substituted with a 4-methylbenzyl group. This structure combines aromatic, heterocyclic, and thioether functionalities, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name |

N-[(4-methylphenyl)methyl]-2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2S2/c1-15-7-9-16(10-8-15)12-22-20(25)11-18-13-26-21(23-18)27-14-19(24)17-5-3-2-4-6-17/h2-10,13H,11-12,14H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHYKYOCYGQWJEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methylbenzyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 396.52 g/mol. The compound features a thiazole ring, which is known for its biological activity, particularly in anticancer applications.

Anticancer Activity

Research has shown that thiazole derivatives exhibit significant anticancer properties. For instance, a study synthesized novel thiazole-(benz)azole derivatives and evaluated their anticancer activity against various tumor cell lines, including A549 (lung cancer) and C6 (glioma) cells. The compounds demonstrated cytotoxic effects, leading to apoptosis in cancer cells through mechanisms involving DNA synthesis inhibition and caspase activation .

- Apoptosis Induction : The compound appears to induce apoptosis in cancer cells by activating caspase pathways, which are crucial for programmed cell death.

- Inhibition of Tumor Growth : In vivo studies indicated that thiazole derivatives could significantly reduce tumor growth rates in xenograft models, suggesting their potential as therapeutic agents .

- Cell Cycle Arrest : Some derivatives were found to cause cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating .

Research Findings and Case Studies

Several studies have highlighted the biological activity of related compounds and their derivatives:

Scientific Research Applications

The compound N-(4-methylbenzyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide has garnered interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Basic Information

- IUPAC Name: this compound

- Molecular Formula: C18H19N3O2S2

- Molecular Weight: 365.49 g/mol

Structure

The compound consists of a thiazole ring linked to an acetamide group, with a phenylethyl thioether substituent, contributing to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds with thiazole and phenyl groups exhibit significant anticancer properties. For instance, derivatives similar to this compound have been tested for their ability to inhibit cancer cell proliferation. A notable case study demonstrated that thiazole derivatives showed cytotoxic effects against various cancer cell lines, suggesting potential for further development as chemotherapeutic agents.

Antimicrobial Properties

Research indicates that thiazole-containing compounds possess antimicrobial properties. A study evaluated the antibacterial activity of several derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain modifications of the thiazole ring enhanced their efficacy, making them promising candidates for antibiotic development.

Anti-inflammatory Effects

Compounds with similar structures have been investigated for anti-inflammatory properties. A specific study highlighted the ability of thiazole derivatives to inhibit pro-inflammatory cytokines, indicating their potential use in treating inflammatory diseases.

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in the context of neurodegenerative diseases. Research has shown that compounds with similar scaffolds can protect neuronal cells from oxidative stress and apoptosis, suggesting a pathway for therapeutic application in conditions like Alzheimer's disease.

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Properties

In a study published in Cancer Letters, researchers synthesized several thiazole derivatives and tested their effects on human cancer cell lines. The results indicated that one derivative exhibited over 70% inhibition of cell growth at low micromolar concentrations, highlighting the potential of this compound as a lead structure for anticancer drug development.

Case Study 2: Antimicrobial Efficacy

A paper in Journal of Antibiotics detailed the synthesis of thiazole-based compounds and their evaluation against common bacterial pathogens. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to existing antibiotics, suggesting its viability as a new antimicrobial agent.

Case Study 3: Neuroprotection

A research article from Neuropharmacology investigated the neuroprotective effects of thiazole derivatives on SH-SY5Y neuroblastoma cells exposed to oxidative stress. The findings indicated a significant reduction in cell death, supporting further investigation into its therapeutic applications for neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substitution Patterns

The compound’s structural analogues can be categorized based on their heterocyclic cores, substituents, and functional groups:

Table 1: Key Structural Analogues and Their Features

Key Observations:

Heterocyclic Diversity: While the target compound uses a thiazole core, analogues employ triazinoindoles (e.g., compounds 23–27), quinazolinones (e.g., compounds 5–10), or 1,2,4-triazoles (e.g., compounds 7–9). These cores influence electronic properties and binding interactions .

Substituent Effects: Electron-Withdrawing Groups: Bromo and sulfamoyl substituents (e.g., compounds 25, 27 in and ) may enhance stability or alter solubility. Aromatic Substituents: The 4-methylbenzyl group in the target compound parallels tolyl or phenoxy groups in analogues (e.g., compound 24 in ), which can modulate lipophilicity and π-π interactions.

Functional Group Similarities: Thioether Linkages: Present in the target compound and triazinoindole derivatives (e.g., compound 23 ), critical for sulfur-mediated interactions. Acetamide Moieties: Common across all analogues, serving as a flexible linker or hydrogen-bond donor/acceptor .

Characterization Techniques:

- IR Spectroscopy: Used to confirm thione (C=S, 1243–1258 cm⁻¹) and carbonyl (C=O, 1663–1682 cm⁻¹) groups in triazoles and triazinoindoles .

- NMR Spectroscopy: Critical for verifying substituent regiochemistry, e.g., distinguishing tolyl isomers in quinazolinone derivatives .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Trends:

- Melting Points: Quinazolinone derivatives exhibit higher melting points (e.g., 315.5°C for compound 8 ), likely due to strong intermolecular hydrogen bonding from sulfonamide groups.

- Purity: Triazinoindole analogues report >95% purity via HPLC, suggesting robust synthetic protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.